![molecular formula C20H26N4O2 B5668389 2-{1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5668389.png)
2-{1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}acetamide
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Overview
Description
The compound is a part of the triazole class of chemicals, known for their versatile applications in pharmaceutical and chemical research. Triazoles are heterocyclic compounds containing three nitrogen atoms within their ring structure, offering a variety of chemical behaviors based on their substitutions and functional groups.
Synthesis Analysis
The synthesis of related triazole compounds involves strategies like the cyclization of thiosemicarbazides, with variations in the substituents leading to a broad spectrum of triazole derivatives. These synthesis methods employ conditions that favor the formation of the triazole ring, often involving the use of catalysts or specific reagents to ensure the desired configuration and substitution patterns on the triazole core (Orek, Koparir, & Koparır, 2012).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized using techniques such as NMR, IR, and X-ray crystallography. These analytical methods provide detailed insights into the geometry, vibrational frequencies, and molecular orbitals, which are crucial for understanding the compound's reactivity and properties. Computational methods, such as density functional theory (DFT), are also applied to predict and corroborate experimental data, offering insights into the electronic structure and potential reactivity of the molecule (Orek, Koparir, & Koparır, 2012).
properties
IUPAC Name |
2-[1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1,2,4-triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-16-9-7-14(8-10-16)20(11-12-20)19-22-18(13-17(21)25)23-24(19)15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJWVADEZNCYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C3=NC(=NN3C4CCCCC4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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